molecular formula C8H7NOS B106611 3-Methyl-2(3H)-benzothiazolone CAS No. 18644-20-7

3-Methyl-2(3H)-benzothiazolone

Cat. No. B106611
CAS RN: 18644-20-7
M. Wt: 165.21 g/mol
InChI Key: LSMMRJUHLKJNLR-UHFFFAOYSA-N
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Description

3-Methyl-2(3H)-benzothiazolone is a chemical compound with the molecular formula C8H7NS2. It has a molecular weight of 181.278 . This compound is also known by other names such as 2-Benzothiazolinethione, 3-methyl-, N-Methylbenzothiazoline-2-thione, 3-Methyl-1,3-benzothiazoline-2-thione, and 3-Methylbenzothiazole-2-thione .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2(3H)-benzothiazolone is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Anticonvulsant Activity

3-Methyl-2(3H)-benzothiazolone derivatives have been investigated for their potential anticonvulsant properties. A study synthesized various 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives, assessing their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole. Some compounds demonstrated significant anticonvulsant activity, with certain derivatives exhibiting low toxicity and effective seizure protection in animal models (Uçar et al., 1998).

Spectrophotometric Analysis

3-Methyl-2-benzothiazolone hydrazone has been adapted for spectrophotometric determination of substances like acetaldehyde in lactic starter cultures. This method has been valuable in studying single- and mixed-strain lactic starter cultures, highlighting its utility in biochemical analysis (Lindsay & Day, 1965).

Hypotensive Effects

Research has also explored the pharmacological impacts of 3-Methyl-2-benzothiazolone hydrazone, particularly its hypotensive effects. Intravenous injections in animal models caused a temporary drop in blood pressure, although the exact mechanism remains unclear. The compound did not show significant interaction with certain receptor types, suggesting potential smooth muscle vasodilator properties (Green & Egle, 1976).

Antitumor Properties

A series of benzothiazoles, including 3-Methyl-2(3H)-benzothiazolone derivatives, have been examined for their antitumor capabilities. The compounds were found to be potent and selective against various tumor cells. The mechanism involves the uptake into sensitive cells, AhR binding, and cytochrome P450 isoform induction, leading to the formation of DNA adducts and cell death (Bradshaw & Westwell, 2004).

RNA Research

3-Methyl-2-benzothiazolone hydrazone has been incorporated into the anticodon loop of tRNA Phe from yeast, demonstrating its utility in RNA research. This modification is stable and allows for full chargeability of the tRNA, providing insights into the structural and functional aspects of RNA molecules (Freist et al., 1972).

Synthesis of Benzothiazolone Derivatives

The synthesis of 2(3H)-benzothiazolone derivatives has been a focus of research, with studies exploring novel and efficient synthesis methods. These derivatives exhibit a range of biological activities, including anti-inflammatory, antiepileptic, analgesic, and antiviral properties (Ucar et al., 1998).

properties

IUPAC Name

3-methyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMMRJUHLKJNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182167
Record name 2(3H)-Benzothiazolone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2(3H)-benzothiazolone

CAS RN

2786-62-1
Record name 3-Methyl-2(3H)-benzothiazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2786-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Rudd, G Barany - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) 3-Methyl-2(3H)-benzothiazolone, C8H7NOS Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 40 Part …
Number of citations: 10 scripts.iucr.org
AS Unal, FK Onurdag, S Ozgen, D Dogruer, T Onkol - 2015 - nopr.niscpr.res.in
A series of sixteen new urea and thiourea derivatives at position 6 of 3-methyl-2(3H)-benzothiazolone ring have been prepared and studied using IR, 1 H NMR, mass spectra and …
Number of citations: 0 nopr.niscpr.res.in
A Unal, F KAYNAK ONURDAĞ, S Ozgen… - INDIAN JOURNAL OF …, 2015 - avesis.gazi.edu.tr
A series of sixteen new urea and thiourea derivatives at position 6 of 3-methyl-2(3H)-benzothiazolone ring have been prepared and studied using 1R, H-1 NMR, mass spectra and …
Number of citations: 3 avesis.gazi.edu.tr
O Petrov, M Gerova, K Petrova… - Journal of Heterocyclic …, 2009 - researchgate.net
As a result of the dramatic increase in fungal infections, in recent years serious attention has been directed toward the discovery and development of new antifungal drugs. Mostly …
Number of citations: 17 www.researchgate.net
M Mellor, SE Osbourn - Tetrahedron, 1991 - Elsevier
The rearrangement of 4-bromo-2(3H)-benzothiazolones to the corresponding 6-bromo-2(3H)-benzothiazolones has been shown to occur in high yield in refluxing 48% hydrobromic acid…
Number of citations: 5 www.sciencedirect.com
井上悟, 加藤寿郎 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
Chlobenthiazone (S-1901), 4-chloro-3-methyl-2(3H)-benzothiazolone, is a new fungicide for the control of rice blast. Greenhouse studies indicated that the fungicide had high …
Number of citations: 28 jlc.jst.go.jp
JF Delhomel, S Yous, P Depreux… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Adrenoceptors beta‐3‐subtype mediate lipolysis and in the search for potential beta‐3‐adrenergic receptors agonists for the treatment of obesity, we designed new arylethanolamines (…
Number of citations: 6 onlinelibrary.wiley.com
井上悟, 植松多聞, 加藤寿郎 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
During the infection process of blast fungus, Pyricularia oryzae, chlobenthiazone (S-1901), 4-chloro-3-methyl-2 (3H)-benzothiazolone, inhibited most effectively the appearance of …
Number of citations: 34 jlc.jst.go.jp
N Taku, K Hiroko, S Hiroyuki, M Hiroshi - Bulletin of the Chemical …, 2013 - cir.nii.ac.jp
Activation of dioxygen in the heme system is observed in an artificial aqueous model system. It has been demonstrated that in the system of a water-soluble hemin, tetrakis (N-…
Number of citations: 0 cir.nii.ac.jp
P Carato, Z Moussavi, S Yous, JH Poupaert… - Synthetic …, 2004 - Taylor & Francis
Friedel–Crafts acylation of highly activated aromatic nuclei is rendered difficult by the fact that extensive complexation of the substrate by the Lewis acid catalyst inevitably takes place, …
Number of citations: 3 www.tandfonline.com

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